2-(Diethylamino)-1-(4-methylphenyl)propan-1-one

Overview

Description

2-(Diethylamino)-1-(4-methylphenyl)propan-1-one is a useful research compound. Its molecular formula is C14H21NO and its molecular weight is 219.32 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 219.162314293 g/mol and the complexity rating of the compound is 215. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

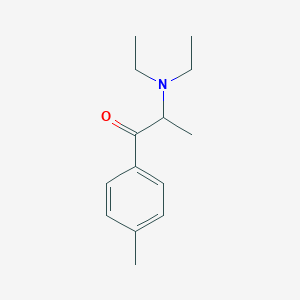

2-(Diethylamino)-1-(4-methylphenyl)propan-1-one, commonly referred to as diethylcathinone , is a synthetic cathinone that has garnered attention for its psychoactive properties and potential therapeutic applications. This compound is structurally related to other well-known stimulants, such as mephedrone, and exhibits a range of biological activities that warrant detailed exploration.

Chemical Structure and Properties

The molecular formula for diethylcathinone is , with a molecular weight of approximately 191.27 g/mol. Its structure features a diethylamino group attached to a propanone backbone, along with a para-methylphenyl substituent, which is critical for its biological activity.

Biological Activity Overview

Diethylcathinone has been studied for various biological activities, including:

- Psychoactive Effects : Similar to other synthetic cathinones, diethylcathinone exhibits stimulant effects that can lead to increased energy, euphoria, and heightened alertness. These effects are primarily mediated through the inhibition of monoamine transporters, particularly dopamine and norepinephrine transporters.

- Antioxidant Properties : Recent studies have indicated that certain derivatives of compounds with similar structures exhibit antioxidant activity. For instance, in SH-SY5Y neuronal cells, compounds similar to diethylcathinone showed the ability to reduce reactive oxygen species (ROS) levels and maintain glutathione (GSH) levels, suggesting potential neuroprotective effects .

- Neurotoxicity : The safety profile of diethylcathinone is still under investigation. Some studies indicate that at higher concentrations, it may induce neurotoxicity, highlighting the need for careful dosage regulation in therapeutic contexts .

Case Study 1: Neuroprotective Effects

A study evaluated the neuroprotective potential of diethylcathinone analogs in neuronal cell lines. The results demonstrated that specific concentrations (1.25 µM) significantly reduced ROS formation and increased GSH levels compared to untreated controls. The most effective compound showed an inhibition percentage of 27% for ROS formation .

Case Study 2: Psychoactive Properties

Research involving recreational users of synthetic cathinones indicated that diethylcathinone shares similar pharmacokinetic profiles with mephedrone, including linear dose-dependence in plasma concentration and elimination half-life. Users reported varying degrees of dependence and adverse effects, including anxiety and psychosis .

Comparative Biological Activity

The following table summarizes the biological activities of diethylcathinone compared to other synthetic cathinones:

| Compound Name | Psychoactive Effects | Antioxidant Activity | Neuroprotective Potential | Toxicity Risk |

|---|---|---|---|---|

| Diethylcathinone | High | Moderate | Yes | Moderate |

| Mephedrone | High | Low | No | High |

| MDPV | Very High | None | No | Very High |

Properties

IUPAC Name |

2-(diethylamino)-1-(4-methylphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO/c1-5-15(6-2)12(4)14(16)13-9-7-11(3)8-10-13/h7-10,12H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPARQPFHQXMJOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(C)C(=O)C1=CC=C(C=C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10655742 | |

| Record name | 4-Methyldiethcathinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10655742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

676316-90-8 | |

| Record name | 4-Methyldiethcathinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0676316908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyldiethcathinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10655742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-METHYLDIETHCATHINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8LDP547QFG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.